

Application of NIBR189 in Neuroinflammation Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and neuropathic pain. A key process in neuroinflammation is the recruitment and activation of immune cells, such as microglia and astrocytes, within the central nervous system (CNS). The G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), and its endogenous oxysterol ligands, primarily $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC), have emerged as significant regulators of immune cell migration and function.

NIBR189 is a potent and selective small-molecule antagonist of GPR183/EBI2.[1][2] By blocking the interaction of 7α ,25-OHC with GPR183, **NIBR189** inhibits the downstream signaling cascades that mediate immune cell chemotaxis and activation.[3] This makes **NIBR189** a valuable pharmacological tool for investigating the role of the GPR183/oxysterol axis in neuroinflammatory processes and for exploring its therapeutic potential in CNS disorders.

Mechanism of Action

NIBR189 functions as a competitive antagonist at the GPR183 receptor. In the context of neuroinflammation, GPR183 is expressed on key immune cells, including microglia and astrocytes.[3] The binding of its ligand, $7\alpha,25$ -OHC, which can be produced by activated glial



cells, triggers a Gαi-coupled signaling cascade. This leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogenactivated protein kinase (MAPK).[3] These signaling events are crucial for directing the migration of immune cells to sites of inflammation and modulating their activation state.

NIBR189 blocks these downstream effects by preventing the initial ligand-receptor interaction, thereby attenuating immune cell infiltration and the production of pro-inflammatory mediators. [4][5]

Data Presentation

Ouantitative Data for NIBR189

Parameter	Species	Value	Reference(s)
IC50 (GPR183/EBI2 Inhibition)	Human	11 nM	[1]
Mouse	16 nM	[1]	
IC ₅₀ (Oxysteroldependent activation block)	Not specified	9 nM	[1]
IC₅₀ (U937 cell migration block)	Human	0.3 nM	[1]

Experimental Protocols

In Vitro Model: Inhibition of LPS-Induced Proinflammatory Cytokine Release in Primary Astrocytes

This protocol describes how to assess the ability of **NIBR189** to inhibit the release of proinflammatory cytokines from lipopolysaccharide (LPS)-stimulated primary astrocytes.

Materials:

Primary astrocyte cultures (from mouse or rat)



- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
 Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- NIBR189 (stock solution in DMSO)
- Phosphate Buffered Saline (PBS)
- ELISA kits for TNF-α and IL-6
- BCA Protein Assay Kit
- 96-well cell culture plates

Protocol:

- Cell Plating: Seed primary astrocytes in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treatment with NIBR189:
 - \circ Prepare serial dilutions of **NIBR189** in serum-free DMEM (e.g., 1 nM, 10 nM, 100 nM, 1 μ M). Include a vehicle control (DMSO at the same concentration as the highest **NIBR189** dose).
 - Remove the culture medium from the cells and replace it with the NIBR189-containing medium or vehicle control.
 - Incubate for 1 hour at 37°C and 5% CO₂.
- LPS Stimulation:
 - Prepare a solution of LPS in serum-free DMEM at a final concentration of 100 ng/mL.
 - Add the LPS solution to all wells except for the unstimulated control wells.
 - Incubate for 24 hours at 37°C and 5% CO₂.



• Sample Collection:

- Collect the cell culture supernatants and store them at -80°C for cytokine analysis.
- Wash the cells with PBS and lyse them for protein quantification using the BCA assay.
- Cytokine Measurement:
 - \circ Quantify the levels of TNF- α and IL-6 in the culture supernatants using ELISA kits according to the manufacturer's instructions.
 - Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates.

In Vivo Model: Amelioration of Neuroinflammation in a Mouse Model of Influenza-Associated Encephalopathy

This protocol is adapted from studies showing the efficacy of **NIBR189** in reducing inflammation in viral infection models.[5][6]

Materials:

- C57BL/6J mice (8-10 weeks old)
- Influenza A virus (IAV) strain (e.g., H1N1)

NIBR189

- Vehicle solution (e.g., 0.5% carboxymethylcellulose / 0.5% Tween-80 in water)
- Anesthesia (e.g., isoflurane)
- Equipment for intranasal inoculation and oral gavage
- Brain tissue homogenization buffer and equipment
- qRT-PCR reagents and primers for inflammatory markers (e.g., Tnf, II6, Ccl2)



Immunohistochemistry reagents

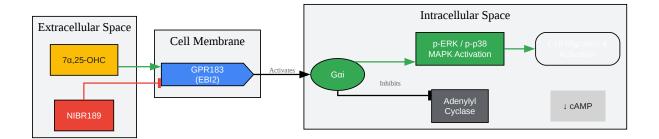
Protocol:

- Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- IAV Infection:
 - Anesthetize the mice lightly with isoflurane.
 - Inoculate the mice intranasally with a sublethal dose of IAV.
- NIBR189 Administration:
 - Prepare a suspension of NIBR189 in the vehicle at a concentration to deliver a dose of 7.6 mg/kg.[6]
 - Beginning 24 hours post-infection, administer NIBR189 or vehicle control via oral gavage twice daily.[6]
- Monitoring: Monitor the mice daily for weight loss and clinical signs of disease.
- Tissue Collection: At a predetermined time point (e.g., 7 days post-infection), euthanize the mice and perfuse them with PBS.
 - Collect the brains and divide them sagittally.
 - Fix one hemisphere for immunohistochemistry and snap-freeze the other for molecular analysis.
- Analysis:
 - qRT-PCR: Extract RNA from the frozen brain tissue, synthesize cDNA, and perform qRT-PCR to quantify the expression of pro-inflammatory genes.
 - Immunohistochemistry: Process the fixed brain tissue for immunohistochemistry to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers) and immune cell



infiltration.

Visualizations GPR183 Signaling Pathway and Inhibition by NIBR189

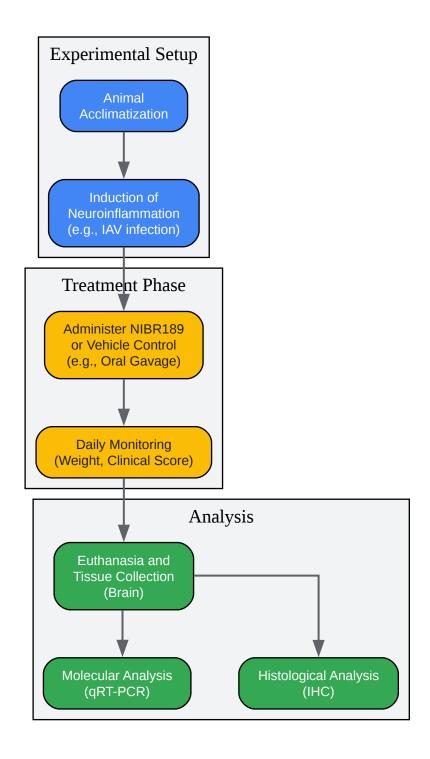


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Caption: GPR183 signaling cascade and its inhibition by NIBR189.

Experimental Workflow for In Vivo Neuroinflammation Model





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Caption: General workflow for an in vivo neuroinflammation study with NIBR189.



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